methyl [3'-acetyl-5'-(acetylamino)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-1(2H)-yl]acetate
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Overview
Description
METHYL [3’-ACETYL-5’-(ACETYLAMINO)-2-OXO-3’{H}-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-1(2{H})-YL]ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique spiro structure, is of particular interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of METHYL [3’-ACETYL-5’-(ACETYLAMINO)-2-OXO-3’{H}-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-1(2{H})-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole core, followed by the construction of the spiro[1,3,4]thiadiazole ring system. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various acetylating agents . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL [3’-ACETYL-5’-(ACETYLAMINO)-2-OXO-3’{H}-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-1(2{H})-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The spiro[1,3,4]thiadiazole ring system may also contribute to its biological activity by interacting with different enzymes and proteins.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and spiro compounds. Some examples are:
Indole-3-acetic acid: A plant hormone with a simpler structure.
Spiro[indole-3,2’-[1,3,4]thiadiazole] derivatives: Compounds with similar spiro structures but different substituents. The uniqueness of METHYL [3’-ACETYL-5’-(ACETYLAMINO)-2-OXO-3’{H}-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-1(2{H})-YL]ACETATE lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C16H16N4O5S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 2-(5-acetamido-3-acetyl-2'-oxospiro[1,3,4-thiadiazole-2,3'-indole]-1'-yl)acetate |
InChI |
InChI=1S/C16H16N4O5S/c1-9(21)17-15-18-20(10(2)22)16(26-15)11-6-4-5-7-12(11)19(14(16)24)8-13(23)25-3/h4-7H,8H2,1-3H3,(H,17,18,21) |
InChI Key |
IDISDSNLQBESLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)OC)C(=O)C |
Origin of Product |
United States |
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